molecular formula C14H18N2O5 B1249671 5-(1-Pentynyl)-2'-deoxyuridine

5-(1-Pentynyl)-2'-deoxyuridine

Cat. No.: B1249671
M. Wt: 294.3 g/mol
InChI Key: HRSBDXXXHGAUJF-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Pentynyl)-2'-deoxyuridine is a chemically modified nucleoside in which a pentynyl group (a five-carbon alkynyl chain) is introduced at the C5 position of the uracil base. This modification replaces the methyl group of thymidine, enabling unique physicochemical and biochemical properties. It has been extensively studied for its role in nucleic acid aptamers, particularly in enhancing binding affinity and nuclease resistance. For example, Latham et al. (1994) demonstrated its critical role in selecting thrombin-binding DNA aptamers, where the pentynyl group was essential for both protein interaction and anticoagulant activity . The alkynyl moiety contributes to hydrophobic interactions and structural rigidity, making it a valuable tool in in vitro selection (SELEX) to diversify nucleic acid libraries .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pent-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C14H18N2O5/c1-2-3-4-5-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,2-3,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

HRSBDXXXHGAUJF-QJPTWQEYSA-N

Isomeric SMILES

CCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Synonyms

5-(1-pentynyl)-2'-deoxyuridine
5-pentynyl-dU

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity of C5-Modified 2'-Deoxyuridines

The C5 position of 2'-deoxyuridine is a versatile site for chemical modifications. Below is a comparative analysis of 5-(1-pentynyl)-2'-deoxyuridine and structurally analogous compounds:

Compound Substituent Key Properties/Applications References
This compound Alkynyl (C≡C-CH2CH2CH2CH3) - Enhances aptamer binding affinity (e.g., thrombin inhibition)
- Improves nuclease stability
- Used in SELEX libraries
5-Phenyl-2'-deoxyuridine Aryl (C6H5) - Synthesized via Suzuki-Miyaura coupling
- Modulates base stacking and solubility
- Explored for antiviral activity
5-(Thiophene-2-yl)-2'-deoxyuridine Heteroaryl (thiophene) - Alters electronic properties for optoelectronic applications
- Potential for RNA/protein interaction studies
[E]-5-(1-Propenyl)-2'-deoxyuridine Alkenyl (CH2CH=CH2) - Inhibits herpes simplex virus (HSV) DNA polymerase
- Low cellular toxicity
- Topical therapeutic use
5-Nitro-2'-deoxyuridine Nitro (NO2) - Inhibits thymidylate synthetase
- Antiviral activity against vaccinia and HSV
- Synergistic with 5-iodo-dU
5-(2-Chloroethyl)-2'-deoxyuridine Chloroalkyl (Cl-CH2CH2) - Potential alkylating agent for anticancer studies
- Alters base pairing and stability

Mechanistic and Functional Insights

  • Binding Affinity and Aptamer Utility: this compound outperforms unmodified thymidine in aptamer selections due to its hydrophobic and rigid alkynyl side chain, which stabilizes tertiary structures. In contrast, cationic modifications (e.g., aminoalkyl derivatives) enhance electrostatic interactions but may reduce nuclease resistance .
  • Antiviral Activity :
    While [E]-5-(1-propenyl)-2'-deoxyuridine targets viral DNA polymerase , 5-nitro-2'-deoxyuridine inhibits thymidylate synthetase, blocking nucleotide biosynthesis . The pentynyl derivative’s primary application remains in molecular recognition rather than direct antiviral action.

  • Synthetic Accessibility: Aryl and heteroaryl derivatives (e.g., 5-phenyl, 5-thiophene) are synthesized via cross-coupling reactions (Suzuki, Sonogashira), whereas alkynyl modifications like 5-(1-pentynyl) require alkynylation of 5-iodo-dU precursors . Aminoalkyl derivatives (e.g., 5-(3-aminopropynyl)-dUTP) are PCR-compatible but sensitive to linker stereochemistry .

Stability and Enzymatic Compatibility

  • Nuclease Resistance :
    The pentynyl group improves resistance to enzymatic degradation compared to unmodified DNA, though less effectively than 2'-O-methyl or 2'-fluoro sugar modifications .
  • Polymerase Compatibility : Triphosphates of 5-(1-pentynyl)-dU are efficiently incorporated by Taq polymerase during PCR, enabling SELEX applications . In contrast, bulkier substituents (e.g., 5-(4-nitrophenyl)) may hinder polymerase activity .

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